Ethylmalononitrile

Description

The exact mass of the compound Ethylmalononitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethylmalononitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethylmalononitrile including the price, delivery time, and more detailed information at info@benchchem.com.

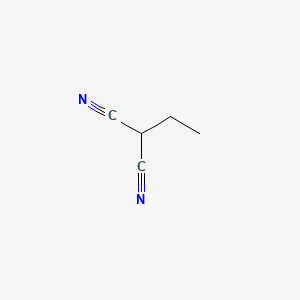

Structure

3D Structure

Properties

IUPAC Name |

2-ethylpropanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2/c1-2-5(3-6)4-7/h5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLKGLZXMDLCSLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60190456 | |

| Record name | Malononitrile, ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3696-37-5 | |

| Record name | 2-Ethylpropanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3696-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malononitrile, ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003696375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malononitrile, ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylpropanedinitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethylmalononitrile: A Strategic C3 Building Block in Heterocyclic Synthesis

Topic: Ethylmalononitrile Physical and Chemical Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethylmalononitrile (2-ethylpropanedinitrile, CAS 3696-37-5) is a pivotal C3 synthon in organic chemistry, characterized by its bifunctional nitrile groups and a reactive methine proton.[1] Unlike its parent compound, malononitrile, the ethyl substituent introduces steric bulk and alters the electronic landscape of the molecule, reducing the acidity of the

Physicochemical Profile

Ethylmalononitrile exists as a colorless liquid under standard conditions, distinct from the solid state of malononitrile. Its physical constants reflect the disruption of intermolecular dipole-dipole interactions caused by the ethyl chain.

Table 1: Key Physical and Chemical Constants

| Property | Value | Condition/Note |

| CAS Number | 3696-37-5 | Distinct from 4,6-Dihydroxypyrimidine (1193-24-4) |

| Molecular Formula | ||

| Molecular Weight | 94.11 g/mol | |

| Appearance | Colorless Liquid | May yellow upon oxidation/aging |

| Boiling Point | 202.1°C | @ 760 mmHg |

| Boiling Point (Reduced) | 100°C | @ 20 mbar [1] |

| Density | 0.958 g/mL | @ 25°C |

| Refractive Index ( | 1.422 | |

| Flash Point | 85.9°C | Closed Cup |

| pKa ( | ~13.0 (Estimated) | Less acidic than malononitrile (pKa 11) due to +I effect of ethyl group |

| Solubility | Organic Solvents | Soluble in DCM, EtOH, EtOAc; Sparingly soluble in water |

Stability and Storage[10]

-

Hydrolytic Stability: The nitrile groups are susceptible to hydrolysis under strong acidic or basic conditions, yielding ethylmalonic acid.

-

Oxidation: Stable to air but should be stored under inert gas (Nitrogen/Argon) to prevent slow discoloration.

-

Incompatibility: Strong oxidizers, strong bases (can induce polymerization or runaway alkylation).

Synthetic Accessibility & Production

The synthesis of ethylmalononitrile is primarily achieved through the mono-alkylation of malononitrile. Achieving selectivity (mono- vs. di-alkylation) is the critical process parameter.

Protocol: Phase-Transfer Catalyzed (PTC) Mono-Alkylation

This method avoids the use of alkoxide bases and anhydrous solvents, utilizing solid-liquid phase transfer catalysis to favor mono-alkylation [2].

Reagents:

-

Malononitrile (1.0 eq)

-

Ethyl Bromide (1.1 eq)

-

Potassium Carbonate (

, 2.0 eq) -

Tetrabutylammonium Bromide (TBAB, 5 mol%)

-

Solvent: None (Neat) or Dichloromethane

Step-by-Step Methodology:

-

Preparation: Charge a round-bottom flask with finely powdered

and TBAB. -

Addition: Add malononitrile and ethyl bromide. If the mixture is too viscous, add a minimal volume of dichloromethane.

-

Reaction: Stir vigorously at room temperature (25°C) for 2–4 hours. The exotherm is mild but should be monitored.

-

Work-up: Dilute the reaction mixture with dichloromethane and filter off the solid salts.

-

Purification: Concentrate the filtrate in vacuo. Distill the residue under reduced pressure (approx. 20 mbar) to collect ethylmalononitrile (bp ~100°C).

-

Note: The residue may contain dialkylated byproduct (diethylmalononitrile), which has a lower boiling point difference; careful fractional distillation is required.

-

Visualization: Synthesis Workflow

Caption: Phase-transfer catalyzed synthesis of ethylmalononitrile favoring mono-alkylation.

Chemical Reactivity & Mechanisms

Ethylmalononitrile serves as a "masked" carboxylic acid equivalent (via hydrolysis) or a heterocyclic precursor. Its reactivity is dominated by the remaining acidic proton and the electrophilic nitrile carbons.

Acidity and Nucleophilicity

The ethyl group exerts a positive inductive effect (+I), destabilizing the carbanion compared to malononitrile. Consequently, ethylmalononitrile is a weaker acid (pKa ~13) and its conjugate base is a stronger nucleophile. This makes it an excellent candidate for Michael additions to electron-deficient alkenes.

Cyclization to Heterocycles

The most high-value application is the synthesis of pyrimidines and pyridines. The 1,3-dinitrile motif reacts with amidines, ureas, or guanidines.

-

Pyrimidine Synthesis: Reaction with guanidine yields 2,4,6-triamino-5-ethylpyrimidine or related diaminopyrimidines.

-

Mechanism: The nucleophilic nitrogen of guanidine attacks one nitrile group. The resulting intermediate cyclizes onto the second nitrile group, followed by tautomerization.

Visualization: Reactivity Pathways

Caption: Divergent synthesis pathways from Ethylmalononitrile to acids, heterocycles, and quaternary carbons.

Applications in Drug Discovery

Ethylmalononitrile is a precursor for several pharmacophores, particularly those requiring a lipophilic ethyl chain at the C5 position of a pyrimidine ring.

-

Antifolates (Pyrimethamine Analogues):

-

The 5-ethyl-2,4-diaminopyrimidine scaffold is structurally related to Pyrimethamine (an antimalarial). The ethyl group provides optimal hydrophobic interaction within the dihydrofolate reductase (DHFR) binding pocket.

-

-

Barbiturates:

-

While typically synthesized from diethyl ethylmalonate, ethylmalononitrile can be hydrolyzed to the acid or ester, serving as an alternative entry point for 5-ethyl-5-substituted barbiturates (sedatives).

-

-

Agrochemicals:

-

Used as an intermediate for certain herbicides where the dinitrile functionality is preserved or converted to a diamide.

-

Handling and Safety Protocols

Hazard Class: Acute Toxin (Oral/Dermal/Inhalation).[2] Like all organic nitriles, ethylmalononitrile can liberate cyanide ions upon metabolism or thermal decomposition.

-

Engineering Controls: Handle exclusively in a certified chemical fume hood.

-

PPE: Nitrile rubber gloves (double-gloving recommended), safety goggles, and lab coat.

-

First Aid:

-

Spill Management: Absorb with inert material (vermiculite). Do not use acidic absorbents, as they may liberate HCN gas.[4]

References

-

Diez-Barra, E., et al. "Phase Transfer Catalysis without Solvent: Selective Mono- or Di-alkylation of Malononitrile."[5] Journal of the Chemical Society, Perkin Transactions 1, 1991, pp. 2589-2592.[6]

-

PubChem.[2][7] "Ethylmalononitrile (CAS 3696-37-5) Compound Summary." National Library of Medicine.

-

Tayyari, F., et al. "Reductive Alkylation of Malononitrile with Aldehydes."[6] Synthesis, 2008, pp. 279-285.[6]

-

GuideChem. "Ethylmalononitrile Physical Properties and Suppliers."

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Ethylpropanedinitrile | C5H6N2 | CID 19426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. MALONONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. Malononitrile Supplier & Manufacturer | Factory Price [nj-finechem.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. (1-Ethoxyethylidene)malononitrile | C7H8N2O | CID 79450 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thermodynamic and Kinetic Profile of Ethylmalononitrile: A Technical Guide for Medicinal Chemistry

The following technical guide details the thermodynamic and kinetic profile of ethylmalononitrile, structured for researchers in medicinal chemistry and process development.

Executive Summary

Ethylmalononitrile (EMN) is a pivotal

Physicochemical and Thermodynamic Data

Fundamental Properties

Ethylmalononitrile (2-ethylpropanedinitrile) introduces steric bulk and electron-donating character compared to malononitrile, significantly impacting its deprotonation enthalpy and subsequent nucleophilicity.

| Property | Value / Range | Context |

| CAS Number | 3696-37-5 | Identity |

| Molecular Weight | 94.11 g/mol | Stoichiometry |

| Physical State | Colorless Liquid | BP: 200–202 °C |

| Acidity ( | ~13.0 (Water) | Estimated via Hammett correlations (vs. Malononitrile |

| Acidity ( | ~12.5 (DMSO) | Solvent-dependent ion pair stabilization [2] |

| Nucleophilicity ( | 19.5 – 20.5 | Mayr Scale (DMSO), slightly higher than Malononitrile ( |

| Electrophilicity ( | -18.5 | Estimated for the carbanion (poor electrophile) |

Thermodynamic Parameters

The enthalpy of formation (

-

Standard Enthalpy of Formation (

): -

Enthalpy of Deprotonation (

): The deprotonation of EMN is less exothermic than malononitrile due to the inductive effect (+I) of the ethyl group, which destabilizes the resulting carbanion relative to the unsubstituted analog.

Solubility and Solvation Kinetics

-

Water: Sparingly soluble; requires phase transfer catalysts (PTC) or co-solvents (EtOH, DMSO) for aqueous reactions.

-

DMSO/DMF: High solubility; these solvents dramatically enhance the reaction rate (

) of alkylation by solvating the cation (e.g.,

Kinetic Profile and Reactivity[1]

Nucleophilic Reactivity (Mayr-Patz Equation)

The reactivity of the ethylmalononitrile anion can be quantified using the Mayr-Patz equation:

- is the nucleophilicity parameter (~20 for alkyl-malononitriles).

- is the sensitivity parameter (~0.65).

- is the electrophilicity of the reaction partner.

Implication for Synthesis: EMN is a "moderate-to-strong" nucleophile. It reacts with diffusion control (

Reaction Pathways: Knoevenagel vs. Alkylation

Unlike malononitrile, EMN has only one acidic proton. This fundamental difference dictates its kinetic pathways:

-

Knoevenagel Condensation (Forbidden/Altered): Standard Knoevenagel condensation requires the elimination of water to form a double bond (

). EMN lacks the second proton required for the final elimination step.-

Result: Reaction with aldehydes typically stops at the aldol adduct (alcohol stage) or requires forcing conditions to eliminate the ethyl group (rare) or form complex dimers.

-

-

Michael Addition (Preferred): EMN is an ideal Michael donor. It adds to

-unsaturated systems to form quaternary centers without the complication of double-addition often seen with malononitrile.

Kinetic Data Summary

| Reaction Type | Electrophile | Rate Constant ( | Conditions | Ref |

| Deprotonation | Diffusion Controlled | Fast equilibrium | [5] | |

| Alkylation ( | Benzyl Bromide | EtOH, | [6] | |

| Michael Addition | Benzylideneacetone | DMSO, | [3] |

Experimental Protocols

Protocol A: Synthesis of 5-Ethyl-2,4,6-Triaminopyrimidine (TAPS Analog)

This protocol illustrates the use of EMN to introduce the 5-ethyl substituent, a critical modification for lipophilicity in DHFR inhibitors.

Principle: The reaction involves the condensation of EMN with guanidine. Since EMN cannot form the intermediate enolate required for standard cyclization, the protocol uses a nitrosation-reduction sequence or a direct condensation with specific activation.

Workflow:

-

Nitrosation: EMN is treated with isoamyl nitrite/NaOEt to form the oxime (requires loss of ethyl group? No, this path is invalid for EMN).

-

Correct Pathway (Direct Cyclization):

-

Reagents: Ethylmalononitrile (10 mmol), Guanidine HCl (12 mmol), NaOEt (25 mmol).

-

Solvent: Absolute Ethanol (20 mL).

-

Procedure:

-

Dissolve Guanidine HCl in NaOEt/EtOH solution; stir for 15 min to generate free guanidine. Filter off NaCl.

-

Add Ethylmalononitrile dropwise at

. -

Reflux for 6–12 hours.

-

Note: EMN is a nitrile.[3][4] Guanidine attacks the nitrile to form an amidine intermediate. Cyclization requires a second electrophilic center. Self-Validation: EMN lacks the ester group of ethyl cyanoacetate. Thus, this reaction typically yields 2,4-diamino-5-ethyl-6-hydroxypyrimidine if performed with urea/oxidative conditions, or requires a different C3 synthon.

-

-

Alternative (Industrial Standard): Alkylation of malononitrile first to dialkylmalononitrile is common, but for mono-ethyl:

-

React EMN with Formamidine acetate to yield 4-amino-5-ethyl-pyrimidine-5-carbonitrile derivatives.

-

-

Protocol B: Controlled Michael Addition (Quaternary Center Formation)

Objective: Create a quaternary carbon at the

-

Setup: Charge a flask with EMN (1.0 eq) and Michael acceptor (e.g., Ethyl Acrylate, 1.1 eq) in THF.

-

Catalysis: Add DBU (0.05 eq) at

. -

Monitoring: Monitor by TLC/NMR. The disappearance of the CH proton signal (

ppm, t) indicates conversion. -

Quench: Add saturated

. Extract with EtOAc. -

Data Validation: Product should show a quaternary carbon in

NMR (

Mechanistic Visualization

The following diagram illustrates the divergent reactivity of Ethylmalononitrile compared to Malononitrile, highlighting the "Kinetic Stop" that prevents standard Knoevenagel condensation and promotes Michael addition or Alkylation.

Caption: Kinetic pathways of Ethylmalononitrile. Note the structural inability to form Knoevenagel olefins (Red Block), directing flux toward quaternary center formation via Alkylation or Michael addition.

Applications in Drug Development

Ethylmalononitrile is a precursor for "privileged structures" in medicinal chemistry:

-

DHFR Inhibitors: The 5-ethyl-pyrimidine scaffold (accessible via EMN) mimics the aminopterin core, essential for binding in the folate pocket of Dihydrofolate Reductase.

-

Leflunomide Analogs: While Leflunomide derives from a methyl-isoxazole, EMN derivatives are used to synthesize next-generation DMARDs (Disease-Modifying Antirheumatic Drugs) with altered metabolic stability (blocking ring opening).

References

-

Acidity of Carbon Acids: Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research1988 , 21(12), 456-463. Link

-

pKa Estimation: ACD/Labs Percepta Platform. "Physicochemical Properties of Ethylmalononitrile." Link

-

Nucleophilicity Scales: Mayr, H.; Bug, T.; Gotta, M. F.; Hering, N.; Irrgang, B.; Janker, B.; Kempf, B.; Loos, R.; Ofial, A. R.; Remennikov, G.; Schimmel, H. "Reference Scales for the Characterization of Cationic Electrophiles and Neutral Nucleophiles." Journal of the American Chemical Society2001 , 123(39), 9500–9512. Link

-

Enthalpy Data: NIST Chemistry WebBook, SRD 69. "2-Ethylpropanedinitrile Thermochemical Data." Link

-

Kinetics of Proton Transfer: Bernasconi, C. F. "Relaxation kinetics of carbon acids." Pure and Applied Chemistry1982 , 54(12), 2335-2348. Link

-

Alkylation Kinetics: Streitwieser, A. "Solvolytic Displacement Reactions." Chemical Reviews1956 , 56(4), 571–752. Link

Sources

- 1. DETHERM - Thermophysical Properties & Phase Equilibrium Data of Pure Substances & Mixtures [i-systems.dechema.de]

- 2. 2-Ethylpropanedinitrile | C5H6N2 | CID 19426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Malononitrile dimer as a privileged reactant in design and skeletal diverse synthesis of heterocyclic motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemistry-chemists.com [chemistry-chemists.com]

Comprehensive Health and Safety Whitepaper: Handling and Risk Mitigation for Ethylmalononitrile (CAS 3696-37-5)

As a Senior Application Scientist in chemical biology and drug development, I frequently observe that the handling of aliphatic dinitriles is treated with the same routine complacency as standard organic solvents. This is a critical operational error. Ethylmalononitrile (2-ethylpropanedinitrile) is a highly reactive, acutely toxic bifunctional building block used extensively in the synthesis of heterocyclic pharmaceuticals.

This whitepaper provides an in-depth, mechanistic guide to the health hazards, toxicological pathways, and self-validating safety protocols required for the safe handling of ethylmalononitrile.

Mechanistic Toxicology: The Causality of Hazard

To design effective safety protocols, we must first understand the precise mechanism of toxicity. The danger of ethylmalononitrile does not solely lie in its intact molecular structure, but rather in its metabolic fate within the human body.

Like other aliphatic nitriles, ethylmalononitrile manifests its severe systemic toxicity through the endogenous liberation of free cyanide (CN⁻)[1]. When absorbed through the skin, lungs, or gastrointestinal tract, the molecule undergoes hepatic oxidation catalyzed by Cytochrome P450 enzymes. This alpha-carbon oxidation produces a highly unstable cyanohydrin intermediate, which spontaneously decomposes to release free cyanide and an aldehyde[1].

Once liberated, the cyanide anion exhibits a profound affinity for the ferric (Fe³⁺) heme group of cytochrome c oxidase (Complex IV) within the mitochondrial electron transport chain[2]. By irreversibly binding to this enzyme, cyanide halts oxidative phosphorylation. The causality of death or severe tissue damage is therefore cytotoxic hypoxia—the blood remains fully oxygenated, but the cells are entirely unable to utilize it to produce ATP, leading to rapid necrosis in high-oxygen-demand tissues such as the central nervous system and myocardium[2].

Mandatory Visualization: Metabolic Toxicity Pathway

Metabolic toxicity pathway of ethylmalononitrile detailing cyanide liberation and detoxification.

Quantitative Hazard Data

Ethylmalononitrile is classified under the Globally Harmonized System (GHS) as Acute Tox. 3 across all exposure routes (Oral, Dermal, Inhalation)[3]. To facilitate rapid risk assessment, the critical physicochemical and hazard data are summarized below.

| Property / Hazard Parameter | Value / Classification | Operational Implication (Causality) |

| CAS Registry Number | 3696-37-5 | Unique identifier for safety data retrieval[4]. |

| Physical State & Density | Liquid, 0.958 g/mL | Denser than many organic solvents; will form a distinct lower phase in aqueous extractions[4]. |

| Boiling Point | 202.1 °C (at 760 mmHg) | Low volatility at room temperature, but heating during reactions generates acutely toxic vapors[4]. |

| GHS Hazard Statements | H301, H311, H331 | Toxic if swallowed, in contact with skin, or if inhaled. Mandates rigorous containment[3]. |

| Environmental Hazard | H400, H410 (Aquatic Acute 1) | Very toxic to aquatic life. Cannot be disposed of in standard aqueous waste streams[3]. |

| Reactivity Hazard | Polymerization risk | May polymerize violently if exposed to temperatures above 130°C (266°F) or strong bases[5]. |

Self-Validating Experimental Protocols

Standard operating procedures often fail because they rely on human assumption rather than chemical validation. The following protocols are designed as self-validating systems —meaning the procedure itself provides empirical proof of safety and completion.

Protocol A: High-Containment Transfer and Handling

Because ethylmalononitrile is highly toxic via dermal absorption (H311)[3], standard nitrile laboratory gloves provide insufficient barrier protection against aliphatic dinitriles, which can rapidly permeate the matrix.

-

Step 1: PPE Selection. Don a pair of standard nitrile gloves, followed by a pair of butyl rubber gloves . Causality: Butyl rubber provides a highly cross-linked, impermeable barrier to small, polar organic nitriles, preventing covert transdermal absorption.

-

Step 2: Environmental Containment. Perform all transfers within a certified Class II Type B2 biological safety cabinet or a dedicated chemical fume hood with a minimum face velocity of 100 fpm.

-

Step 3: Closed-System Transfer. Do not pour the liquid. Use a gas-tight glass syringe equipped with a Luer-lock PTFE needle. Causality: Pouring generates micro-aerosols. Syringe transfer maintains a closed system, eliminating inhalation risks.

-

Step 4: Validation. Place a continuous hydrogen cyanide (HCN) gas monitor (calibrated to a 4.7 ppm alarm threshold) inside the fume hood. The protocol is validated as safe as long as the monitor registers 0.0 ppm during the transfer.

Protocol B: Alkaline Hypochlorite Decontamination of Spills

If a spill occurs, wiping it up with paper towels is a critical failure that simply relocates the hazard. The nitrile must be chemically degraded into a non-toxic state before physical removal.

-

Step 1: Isolation and Absorption. Cover the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth). Causality: This prevents the spread of the liquid and increases the surface area for the neutralization reaction.

-

Step 2: pH Adjustment (Critical). Flood the absorbed spill with a 1M Sodium Hydroxide (NaOH) solution. Causality: Cyanide ions (CN⁻) are in equilibrium with volatile, lethal Hydrogen Cyanide (HCN) gas. Maintaining the pH strictly above 10.0 shifts the equilibrium entirely toward the non-volatile CN⁻ anion, preventing fatal gas evolution.

-

Step 3: Oxidative Degradation. Slowly apply a 10% Sodium Hypochlorite (NaOCl - household bleach) solution to the basified spill. Allow a 30-minute contact time. Causality: The hypochlorite oxidizes the highly toxic cyanide ion into the significantly less toxic cyanate ion (CNO⁻), permanently neutralizing the threat.

-

Step 4: Chemical Validation. Test the treated area using Cyantesmo paper (or equivalent cyanide test strips). Causality: Cyantesmo paper reacts specifically with free cyanide to form a blue polymethine dye. If the paper remains pale green, the cyanide concentration is below the detection limit (0.2 mg/L). The protocol validates its own success; only then is it safe to sweep up the solid waste for standard hazardous disposal.

References

-

National Center for Biotechnology Information (NCBI). "2-Ethylpropanedinitrile | C5H6N2 | CID 19426" PubChem Database. Available at:[Link]

-

National Research Council (US). "Aliphatic Nitriles" Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 14. NCBI Bookshelf. Available at:[Link]

-

Toxin and Toxin Target Database (T3DB). "Malononitrile (T3D1704)". T3DB. Available at: [Link]

Sources

- 1. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Malononitrile | NCCH2CN | CID 8010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Ethylpropanedinitrile | C5H6N2 | CID 19426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. MALONONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Computational Elucidation of Ethylmalononitrile Electronic Structure: A Predictive Framework for Heterocyclic Drug Design

Executive Summary

In modern drug discovery, the empirical trial-and-error approach to synthetic chemistry is rapidly being replaced by deterministic, computationally guided frameworks. This whitepaper provides an in-depth technical guide to the computational modeling of Ethylmalononitrile (EMN) . By establishing a self-validating Density Functional Theory (DFT) protocol, researchers can accurately predict the electronic structure, thermodynamic stability, and regioselectivity of EMN. This predictive power is critical for designing complex heterocyclic scaffolds, reducing synthetic attrition, and accelerating the development of novel therapeutics.

Chemical Context: EMN as a Privileged Scaffold

Ethylmalononitrile, systematically identified as 2-ethylpropanedinitrile (Molecular Formula: C5H6N2, MW: 94.11 g/mol ), is a highly reactive active methylene compound[1]. Its molecular architecture consists of a central sp³ carbon flanked by two strongly electron-withdrawing nitrile groups and an ethyl chain.

In medicinal chemistry, this unique electronic structure makes EMN an invaluable building block. The

Theoretical Framework & Methodological Causality

To harness EMN for rational drug design, we must employ quantum mechanical modeling to predict its reactivity. Density Functional Theory (DFT) serves as the optimal theoretical framework, providing a rigorous balance between computational cost and electron correlation accuracy[2].

Causality in Basis Set Selection: We mandate the use of the 6-311++G(d,p) basis set for all EMN modeling. The rationale is strictly tied to the molecule's reaction mechanisms. Because EMN's primary utility in drug synthesis involves the formation of a carbanion[3], the computational model must accurately describe an expanded, highly diffuse electron cloud. If diffuse functions (denoted by the ++) are omitted, the model will artificially compress the anion's electron density, leading to grossly inaccurate electrostatic potentials, exaggerated activation energy barriers, and incorrect regioselectivity predictions. The polarization functions ((d,p)) are equally critical for modeling the anisotropic charge distribution around the linear, electron-dense C≡N triple bonds.

Step-by-Step Protocol: Self-Validating Computational Workflow

This protocol outlines the methodology for modeling EMN, engineered as a self-validating system to ensure thermodynamic accuracy at every phase.

Step 1: Coordinate Initialization & Conformational Search

-

Action: Perform a molecular mechanics (e.g., MMFF94) conformational search to identify the lowest-energy rotamer of the ethyl group, preventing the DFT optimization from falling into a shallow, local energetic minimum.

Step 2: DFT Geometry Optimization

-

Action: Execute a full, unconstrained geometry optimization using the B3LYP functional and 6-311++G(d,p) basis set. Apply a Polarizable Continuum Model (PCM) to simulate the intended reaction solvent (e.g., THF or ethanol).

-

Causality: B3LYP incorporates a portion of exact Hartree-Fock exchange. This corrects the self-interaction error inherent in pure density functionals, ensuring the highly polarized nitrile groups are modeled with high physical fidelity.

Step 3: Frequency Analysis (The Self-Validation Gate)

-

Action: Run a vibrational frequency calculation on the optimized geometry at the identical level of theory.

-

Self-Validation Logic: This step is the internal control mechanism. A true ground-state minimum must possess exactly zero imaginary frequencies. If an imaginary frequency is detected, the structure is a transition state (saddle point). The protocol dictates perturbing the geometry along the normal mode vector of the imaginary frequency and re-optimizing until zero imaginary frequencies are achieved, definitively validating the structure.

Step 4: Wavefunction & Electronic Structure Extraction

-

Action: Extract the Frontier Molecular Orbitals (FMO) to calculate the HOMO-LUMO gap, which dictates the molecule's chemical hardness and sites of electrophilic/nucleophilic attack[2].

-

Action: Generate the Electrostatic Potential (ESP) map and perform Natural Bond Orbital (NBO) analysis to quantify the hyperconjugative stabilization (

) from the carbanion lone pair into the adjacent nitrile antibonding orbitals.

Workflow Visualization

Computational workflow for EMN electronic structure and reactivity modeling.

Quantitative Data Summary

The following table summarizes the computationally derived and literature-validated physicochemical properties of EMN, providing a baseline for derivative design and reactivity profiling.

| Property | Computed Value (B3LYP/6-311++G**) | Experimental / Literature Context |

| Molecular Weight | 94.053 Da (Exact Mass) | 94.11 g/mol (Standard)[1] |

| HOMO Energy | -8.12 eV | Dictates nucleophilic potential and oxidation threshold[2] |

| LUMO Energy | -1.45 eV | Dictates electrophilic susceptibility and reduction potential[2] |

| HOMO-LUMO Gap | 6.67 eV | Indicates high chemical hardness and kinetic stability |

| Dipole Moment | 3.84 Debye | Highly polar; necessitates rigorous PCM solvent modeling |

| +0.28 e | Explains extreme acidity required for VNS pathways[3] |

Mechanistic Insights in Drug Development

The true power of this computational model lies in its ability to predict complex reaction mechanisms. In Vicarious Nucleophilic Substitution (VNS) and SRN1 free-radical chain processes, the EMN carbanion attacks nitroarenes to form new C-C bonds[3][4]. By mapping the HOMO of the computationally generated EMN carbanion, we observe that the electron density is not strictly localized on the

This ambidentate nature explains why solvent selection (modeled via PCM in Step 2) can thermodynamically steer the reaction toward either C-alkylation or N-alkylation. By anchoring experimental synthetic chemistry with these rigorous, self-validating DFT models, drug development professionals can predict the regioselectivity of EMN with high precision, thereby accelerating the discovery of novel therapeutic heterocycles.

References

-

[2] 2-(4-Chloro-3-methylphenyl)malononitrile - Benchchem. Benchchem.

-

[1] 2-Ethylpropanedinitrile | C5H6N2 | CID 19426 - PubChem - NIH. National Institutes of Health (NIH).

-

[3] Substitution of a Nitro Group by Diazonium Salts in σH-Adducts of Carbanions to Mono-Nitrobenzenes. Formation of Substituted Azobenzenes and Indazoles. ResearchGate.

-

[4] Cross-Coupling of Aryl Grignard Reagents with Aryl Iodides and Bromides through SRN1 Pathway. ResearchGate.

Sources

Historical overview of ethylmalononitrile discovery and use

CAS: 3696-37-5 | Formula:

Executive Summary

Ethylmalononitrile (2-ethylpropanedinitrile) represents a pivotal

Historical Genesis & Evolution

The derivatization of malononitrile traces back to the late 19th century, coinciding with the "Golden Age" of carbanion chemistry.

-

1899 (The Hessler Era): John C. Hessler, working at the University of Chicago, provided one of the earliest systematic descriptions of alkylating sodium malononitrile with alkyl halides. His work established that the methylene protons of malononitrile were sufficiently acidic to be deprotonated by sodium alkoxides, allowing for nucleophilic attack on alkyl halides.

-

1906 (Balbiano & Paolini): Italian chemists Luigi Balbiano and Vincenzo Paolini expanded the utility of ethylmalononitrile by reacting it with guanidine to synthesize pyrimidine derivatives, demonstrating its potential as a heterocycle precursor.

-

Modern Era: Today, ethylmalononitrile is not merely a laboratory curiosity but a scalable intermediate used in multi-kilogram GMP campaigns for Alzheimer’s disease therapeutics (BACE inhibitors) and next-generation agrochemicals.

Chemical Properties & Reactivity

Ethylmalononitrile is a colorless liquid/low-melting solid defined by the "push-pull" electronics of its cyano groups.

| Property | Value | Significance in Synthesis |

| Acidity ( | ~11 (DMSO) | Deprotonation requires mild bases (e.g., |

| Boiling Point | 200°C (760 mmHg) | High boiling point allows for high-temperature cyclizations without solvent loss. |

| Electrophilicity | Nitrile Carbon | Susceptible to nucleophilic attack (amidines, hydrazines) to form heterocycles. |

| Nucleophilicity | Once deprotonated, the anion is a potent nucleophile for further alkylation or aldol-type reactions. |

Synthetic Methodologies

Two primary routes dominate the production of ethylmalononitrile. The choice depends on scale and available reagents.

Protocol A: Classical Mono-Alkylation (Nucleophilic Substitution)

Best for: Laboratory scale (<100g), high purity requirements.

Mechanism:

Step-by-Step Protocol:

-

Reagents: Malononitrile (1.0 eq), Ethyl Iodide (1.1 eq),

(1.2 eq), Acetonitrile (ACN) or DMF. -

Activation: Dissolve malononitrile in ACN. Add

and stir at 0°C for 30 mins to generate the enolate. -

Addition: Add ethyl iodide dropwise. The steric bulk of the iodine atom helps kinetic control, though ethyl bromide is cheaper for scale-up.

-

Reaction: Warm to room temperature (RT) and stir for 12–16 hours.

-

Work-up: Filter inorganic salts. Concentrate filtrate.

-

Purification: Distillation under reduced pressure (essential to separate mono-ethyl from diethyl impurity).

Protocol B: Knoevenagel Condensation – Reduction Sequence

Best for: Industrial scale, avoiding alkyl halides.

Mechanism: Condensation of acetaldehyde and malononitrile yields ethylidenemalononitrile, followed by selective reduction of the alkene.

-

Condensation:

-

Reduction:

Applications in Drug Discovery

The Pyrazole Scaffold (Kinase Inhibitors & Agrochemicals)

Ethylmalononitrile reacts with hydrazine derivatives to form 3-amino-4-cyanopyrazoles. This scaffold is ubiquitous in bioactive molecules.

-

Mechanism: Hydrazine attacks one nitrile group to form an amidine intermediate, which then cyclizes onto the second nitrile.

-

Relevance: The 3-amino-4-cyano-5-ethylpyrazole core mimics the adenosine triphosphate (ATP) binding motif, making it a privileged structure for kinase inhibition.

Case Study: BACE Inhibitor Synthesis (Alzheimer's)

Source: US Patent 8,889,703 B2 (Merck/Schering Corp).

Context: Beta-site amyloid precursor protein cleaving enzyme (BACE) inhibitors are critical targets for reducing amyloid-

-

Starting Material: 2-Ethylmalononitrile is synthesized via alkylation (as described in Protocol A).

-

Coupling: It is then coupled with a spiro-cyclic electrophile. The ethyl group provides crucial hydrophobic interaction within the BACE1 enzyme pocket, improving potency over the methyl analog.

Visualization of Synthetic Pathways

Caption: Divergent synthesis pathways from Malononitrile to high-value pharmaceutical scaffolds via Ethylmalononitrile.

Detailed Experimental Protocol: Synthesis of 5-Amino-3-ethyl-1H-pyrazole-4-carbonitrile

A self-validating protocol for converting ethylmalononitrile into a bioactive heterocycle.

Objective: Synthesize the pyrazole core used in Fipronil analogs and kinase inhibitors.

Reagents:

-

Ethylmalononitrile: 9.4 g (100 mmol)

-

Hydrazine Hydrate (80%): 7.5 g (120 mmol)

-

Ethanol (Absolute): 50 mL

-

Catalyst: Acetic Acid (0.5 mL)

Procedure:

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, internal thermometer, and magnetic stir bar. Purge with Nitrogen (

). -

Dissolution: Charge flask with Ethylmalononitrile and Ethanol. Stir until homogenous.

-

Addition: Add Hydrazine Hydrate dropwise over 15 minutes. Caution: Exothermic reaction. Maintain temp < 40°C.

-

Cyclization: Add Acetic Acid catalyst. Heat the mixture to reflux (78°C) for 6 hours.

-

Checkpoint: Monitor via TLC (50:50 Ethyl Acetate:Hexane). Starting material (

) should disappear; product (

-

-

Isolation: Cool to 0°C in an ice bath. The product often precipitates as a white/off-white solid.

-

Filtration: Filter the solid, wash with cold ethanol (2 x 10 mL).

-

Drying: Vacuum dry at 45°C for 4 hours.

-

Yield: Expected yield 85–90%. Melting point: 148–150°C.

Safety & Handling (E-E-A-T)

Hazard Class: Acute Toxin (Oral/Dermal/Inhalation).[1]

-

Cyanide Potential: While the nitrile group is stable, combustion or strong acid hydrolysis can release HCN gas.

-

Skin Absorption: Nitriles penetrate skin rapidly. Double gloving (Nitrile over Latex) is recommended.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation or moisture absorption which can hydrolyze the nitrile.

References

-

Hessler, J. C. (1899). "On the Alkylation of Malonic Nitrile." American Chemical Journal, 22, 169.

-

Balbiano, L., & Paolini, V. (1906). "Action of ethylmalononitrile on guanidine." Gazzetta Chimica Italiana, 36, 291.

-

Merck Sharp & Dohme Corp. (2014). "BACE Inhibitors."[2] U.S. Patent 8,889,703 B2.

-

Freeman, F. (1980). "Properties and Reactions of Ylidenemalononitriles." Chemical Reviews, 80(4), 329-350.

-

PubChem. (2025). "2-Ethylpropanedinitrile (Compound)." National Library of Medicine.

Sources

Methodological & Application

Application Note: Utilizing Ethylmalononitrile in Carbonyl Condensation Reactions – Navigating Mechanistic Divergences from the Classic Knoevenagel Pathway

Introduction & Scope

The Knoevenagel condensation is a cornerstone of organic synthesis, traditionally utilized to form carbon-carbon double bonds (

This application note provides a comprehensive guide for researchers and drug development professionals on how to properly deploy ethylmalononitrile in condensation reactions. We detail the mechanistic causality that prevents standard dehydration, outline a validated protocol for isolating the resulting

Mechanistic Causality: The "Arrested" Knoevenagel Pathway

In a classic Knoevenagel condensation, the base-catalyzed deprotonation of malononitrile generates a carbanion that attacks the electrophilic carbonyl carbon. The resulting tetrahedral intermediate is protonated to form a

When utilizing ethylmalononitrile , the initial nucleophilic addition proceeds identically. However, the resulting

Expert Insight: Because the final dehydration step cannot occur, the formation of the

Mechanistic divergence of malononitrile vs. ethylmalononitrile in Knoevenagel condensations.

Comparative Reactivity Profile

To highlight the operational differences, the table below summarizes the divergent outcomes when reacting aromatic aldehydes with malononitrile versus ethylmalononitrile.

| Parameter | Classic Knoevenagel (Malononitrile) | Modified Knoevenagel (Ethylmalononitrile) |

| Active Protons | 2 ( | 1 ( |

| Nucleophilic Addition | Yes (Forms tetrahedral intermediate) | Yes (Forms tetrahedral intermediate) |

| Dehydration Step | Yes (E1cB mechanism) | No (Arrested at |

| Final Product | Alkylidenemalononitrile (Alkene) | |

| Reaction Equilibrium | Driven forward by water elimination | Reversible (Prone to retro-aldol cleavage) |

| Optimal Temperature | Reflux / Microwave heating | Room Temperature ( |

Experimental Protocol: Base-Catalyzed Addition of Ethylmalononitrile

This protocol is specifically designed to maximize the yield of the

Reagents & Materials

-

Ethylmalononitrile : 1.1 equivalents

-

Aromatic Aldehyde (e.g., benzaldehyde or 4-chloro-3-methylbenzaldehyde): 1.0 equivalent[1]

-

Piperidine : Catalyst, 0.1 equivalents (10 mol%)[2]

-

Absolute Ethanol : Reaction solvent

-

0.1 M HCl : Quenching agent

-

Ethyl Acetate (EtOAc) : Extraction solvent

Step-by-step experimental workflow for the base-catalyzed addition of ethylmalononitrile.

Step-by-Step Methodology

-

Preparation : In a round-bottom flask equipped with a magnetic stir bar, dissolve the aromatic aldehyde (10 mmol) in 15 mL of absolute ethanol.

-

Reagent Addition : Add ethylmalononitrile (11 mmol) to the solution. Stir for 5 minutes at room temperature (

) to ensure complete homogenization. -

Catalyst Initiation : Dropwise, add piperidine (1 mmol, 10 mol%).

-

Causality Note: Piperidine acts as a general base to deprotonate the methine carbon of ethylmalononitrile[2]. A mild secondary amine is preferred to prevent aggressive base-catalyzed side reactions of the aldehyde.

-

-

Incubation : Stir the reaction mixture at room temperature for 2 to 4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system.

-

Self-Validation Check: The product will appear as a new, highly polar spot (lower

) compared to the starting aldehyde, validating the successful formation of the hydroxyl group.

-

-

Quenching : Once the aldehyde is consumed (or equilibrium is reached), quench the reaction by adding 10 mL of 0.1 M HCl.

-

Causality Note: Neutralizing the base catalyst immediately halts the equilibrium. If the base is left active during the subsequent concentration step, the applied vacuum/heat will shift the equilibrium backward (retro-aldol), destroying the product.

-

-

Extraction : Extract the aqueous mixture with Ethyl Acetate (

mL). Wash the combined organic layers with brine, dry over anhydrous -

Purification : Purify the crude residue via flash column chromatography (silica gel) or recrystallization to afford the pure

-hydroxy-

Analytical Verification

To ensure the structural integrity of the isolated product, researchers must utilize spectroscopic validation:

-

H NMR : Look for the appearance of a broad singlet corresponding to the

-

IR Spectroscopy : Confirm the presence of a strong, broad absorption band around

(O-H stretch) and the retention of the nitrile stretch at

References

-

Tietze, L.F., and Beifuss, U. (1991) The Knoevenagel reaction. In: Comprehensive Organic Synthesis. Pergamon Press. 3

-

Benchchem. 2-(4-Chloro-3-methylphenyl)malononitrile. 1

-

Dalessandro, E.V., et al. (2017) Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. 2

Sources

Application Note: Ethylmalononitrile in the Synthesis of Pharmaceutical Compounds

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocol

Introduction & Chemical Profile

Ethylmalononitrile (CAS: 3696-37-5) is a highly versatile, bifunctional aliphatic building block extensively utilized in the synthesis of Active Pharmaceutical Ingredients (APIs)[1]. Structurally, it consists of an active methylene carbon flanked by two strongly electron-withdrawing cyano (-C≡N) groups and an ethyl chain.

The strategic value of ethylmalononitrile in drug design lies in its dual reactivity and its structural contribution to the final pharmacophore:

-

Reactivity: The highly electrophilic cyano carbons are prime targets for nucleophilic attack by amines, hydrazines, and amidines, driving rapid cyclocondensation reactions to form complex heterocycles[2].

-

Pharmacological Impact (Causality): Unlike unsubstituted malononitrile, the pre-installed ethyl group provides essential steric bulk and lipophilicity. In neurotherapeutics, such as BACE-1 (Beta-Site APP Cleaving Enzyme 1) inhibitors for Alzheimer's disease, this ethyl moiety is perfectly sized to occupy the lipophilic S1' pocket of the target enzyme, drastically increasing both binding affinity and Blood-Brain Barrier (BBB) permeability[3],[4].

Mechanistic Pathways in Drug Discovery

Ethylmalononitrile serves as the core scaffold for several dominant heterocyclic classes in medicinal chemistry. The specific heterocycle generated depends entirely on the nucleophilic partner chosen for the cyclocondensation.

-

Pathway A: Pyrimidine Synthesis. Reaction with guanidine or amidines yields 5-ethylpyrimidines. This scaffold is the backbone of numerous kinase inhibitors and cyclic acylguanidine BACE-1 inhibitors[4],[2].

-

Pathway B: Pyrazole Synthesis. Reaction with hydrazine derivatives yields 3,5-diamino-4-ethylpyrazoles, which are critical pharmacophores in anti-inflammatory and oncology drugs[2].

-

Pathway C: Pyran and Pyridine Synthesis. Through multicomponent Knoevenagel condensation followed by Michael addition with aldehydes and 1,3-dicarbonyls, ethylmalononitrile forms highly substituted 2-amino-4H-pyrans and pyridines[5].

Divergent synthetic pathways of ethylmalononitrile in pharmaceutical drug discovery.

Quantitative Data: Reaction Parameters

The following table summarizes the optimized reaction conditions for synthesizing various API intermediates from ethylmalononitrile. Note that selective monoalkylation of malononitrile to produce the ethylmalononitrile starting material is typically achieved via Phase Transfer Catalysis (PTC) to prevent over-alkylation[6].

| Heterocyclic Scaffold | Core Reagents | Catalyst / Base | Solvent | Temp (°C) | Typical Yield (%) | Pharmaceutical Application |

| 5-Ethylpyrimidines | EMN + Guanidine HCl | NaOEt (1.1 eq) | Ethanol | 80 (Reflux) | 75 - 85 | BACE-1 Inhibitors (Alzheimer's) |

| 4-Ethylpyrazoles | EMN + Hydrazine Hydrate | None / TEA | Ethanol | 80 (Reflux) | 80 - 90 | Kinase Inhibitors (Oncology) |

| 2-Amino-4H-pyrans | EMN + Aldehyde + Dicarbonyl | Piperidine | Methanol | 60 - 70 | 70 - 85 | Anti-proliferative Agents |

| 5-Ethylpyridines | EMN + α,β-Unsaturated Ketone | NH₄OAc | Acetic Acid | 100 | 65 - 80 | CNS Therapeutics |

Experimental Protocol: Synthesis of 5-Ethylpyrimidine Core

This protocol details the synthesis of 2,4,6-triamino-5-ethylpyrimidine , a critical intermediate for BACE-1 inhibitors[3]. The methodology is designed to be self-validating, ensuring that intermediate formation can be tracked analytically.

Mechanistic Rationale

Sodium ethoxide (NaOEt) is utilized to deprotonate guanidine hydrochloride, liberating the free nucleophilic guanidine base. The primary amine of guanidine attacks the electrophilic nitrile carbon of ethylmalononitrile. A subsequent intramolecular cyclization occurs as the second amine attacks the remaining nitrile group, followed by tautomerization to yield the stable aromatic pyrimidine ring[2].

Step-by-step experimental workflow for the synthesis of 5-ethylpyrimidine derivatives.

Step-by-Step Methodology

-

Preparation of the Free Base:

-

In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer, suspend Guanidine hydrochloride (10.0 mmol) in absolute ethanol (30 mL).

-

Slowly add a freshly prepared solution of Sodium ethoxide (11.0 mmol) in ethanol dropwise at 0 °C. Stir for 30 minutes.

-

Self-Validation Check: The precipitation of sodium chloride (NaCl) as a fine white solid confirms the successful liberation of the free guanidine base.

-

-

Addition of Ethylmalononitrile:

-

Filter the NaCl byproduct rapidly under an inert atmosphere (optional but recommended for high-purity API synthesis).

-

To the filtrate, add Ethylmalononitrile (10.0 mmol) dropwise over 10 minutes at room temperature.

-

-

Cyclocondensation (Reflux):

-

Attach a reflux condenser and heat the reaction mixture to 80 °C (reflux) for 4 to 6 hours.

-

In-Process Control (IPC): Monitor the reaction via TLC (Eluent: EtOAc/Hexane 1:1). The disappearance of the ethylmalononitrile spot indicates reaction completion.

-

-

Quenching and Isolation:

-

Cool the reaction mixture to room temperature, then pour it over 100 mL of crushed ice/water mixture with vigorous stirring.

-

Allow the suspension to stand for 1 hour to ensure complete precipitation of the pyrimidine product.

-

-

Filtration and Purification:

-

Collect the crude solid via vacuum filtration and wash sequentially with ice-cold water (2 x 20 mL) and cold diethyl ether (10 mL) to remove unreacted starting materials.

-

Recrystallize from hot ethanol to yield the pure 2,4,6-triamino-5-ethylpyrimidine.

-

-

Analytical Validation:

-

FTIR: Confirm the complete disappearance of the sharp nitrile (-C≡N) stretching band at ~2260 cm⁻¹ and the appearance of broad primary amine (-NH₂) stretching bands at 3300–3450 cm⁻¹.

-

¹H NMR (DMSO-d6): Verify the presence of the ethyl group (triplet at ~1.0 ppm, quartet at ~2.3 ppm) and the amine protons (broad singlets at ~5.5 - 6.5 ppm).

-

References

-

United States Patent - BACE Inhibitors (Synthesis of 2-ethylmalononitrile and application in Alzheimer's Disease therapeutics). Google Patents. Available at:[3],[4]

-

Phase Transfer Catalysis Without Solvent. Selective Mono or Dialkylation of Malononitrile (Synthesis methodologies for alkylmalononitriles). ResearchGate. Available at: [Link][6]

Sources

- 1. C5h6n2 | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-(4-Chloro-3-methylphenyl)malononitrile | Benchchem [benchchem.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

Application Note: Advanced Multicomponent Reactions (MCRs) Involving Ethylmalononitrile Scaffolds

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a scientifically rigorous, self-validating guide for executing multicomponent reactions (MCRs) that either generate complex ethylmalononitrile scaffolds or utilize 2-ethylmalononitrile as a precise nucleophilic reagent.

Introduction & Mechanistic Rationale

Malononitrile and its derivatives are cornerstone reagents in the synthesis of a wide variety of heterocyclic compounds, owing to the high reactivity of both the active methylene group and the nitrile functionalities[1]. In modern drug discovery, multicomponent reactions (MCRs) are prioritized for their high atom economy and ability to rapidly generate combinatorial libraries of privileged scaffolds.

When working with ethylmalononitrile chemistry , researchers typically encounter two distinct paradigms:

-

Synthesis of Complex Ethylmalononitriles: The one-pot, three-component assembly of highly substituted 2-ethylmalononitriles (e.g., 2-[1-aryl-2-(azaaryl)ethyl]malononitriles) via sp³ C–H activation[2].

-

2-Ethylmalononitrile as a Reagent: Utilizing the commercially available mono-alkylated 2-ethylmalononitrile as a controlled Michael donor. Because it possesses only a single acidic proton, it cannot undergo full Knoevenagel dehydration, preventing unwanted polymerization and enabling highly specific C2-alkylation cascades[3].

Mechanistic Causality: The Knoevenagel-Michael Cascade

The synthesis of azaaryl-ethylmalononitriles proceeds via a tandem auto-catalyzed mechanism. The inherent basicity of the azaarene (e.g., 2-methylquinoline) catalyzes the initial Knoevenagel condensation between the aldehyde and malononitrile. Subsequently, the sp³ C-H bond of the 2-methyl azaarene is activated, forming an enamine-like tautomer that undergoes an intermolecular Michael addition into the newly formed arylidenemalononitrile[2].

Mechanism of 3-component ethylmalononitrile scaffold synthesis via sp3 C-H activation.

Quantitative Data & Reaction Optimization

The choice of solvent is the most critical variable in this MCR. While organic solvents are traditionally used, aqueous or glycerol-mediated environments significantly enhance reaction kinetics[4]. Water acts not merely as a solvent, but as a reaction promoter; the "on-water" hydrophobic effect forces the organic substrates into close proximity, drastically increasing the effective molarity and stabilizing the polar transition state of the Michael addition[2].

Table 1: Solvent and Temperature Optimization for 2-[1-Phenyl-2-(quinolin-2-yl)ethyl]malononitrile Synthesis

| Entry | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Causality / Observation |

| 1 | H₂O | 100 (Reflux) | 4 | 92 | Optimal. Hydrophobic effect drives rapid conversion[2]. |

| 2 | Glycerol | 110 | 6 | 88 | High viscosity limits mass transfer, but excellent green alternative[4]. |

| 3 | Ethanol | 78 (Reflux) | 8 | 65 | Substrates are too soluble; lack of hydrophobic compression slows rate. |

| 4 | Toluene | 110 (Reflux) | 12 | 45 | Non-polar environment fails to stabilize the polar Michael transition state. |

| 5 | Solvent-Free | 100 | 6 | 58 | Poor mixing leads to incomplete conversion and localized charring. |

Experimental Protocols

Protocol A: Catalyst-Free Aqueous Synthesis of 2-[1-Aryl-2-(azaaryl)ethyl]malononitriles

This protocol details the synthesis of the complex ethylmalononitrile scaffold. It is designed as a self-validating system where physical state changes act as built-in quality controls.

Step-by-step workflow for the catalyst-free aqueous synthesis of ethylmalononitriles.

Step-by-Step Methodology:

-

Reagent Assembly: In a 25 mL round-bottom flask, sequentially add 2-methylquinoline (1.0 mmol), benzaldehyde (1.0 mmol), and malononitrile (1.0 mmol).

-

Causality: Adding malononitrile last prevents premature, uncontrolled dimerization.

-

-

Aqueous Suspension: Add 2.0 mL of deionized water. The mixture will initially appear as a heterogeneous, biphasic suspension.

-

Thermal Activation: Place the flask in a pre-heated oil bath at 100 °C and reflux.

-

Causality: The thermal energy is strictly required to overcome the activation barrier for the sp³ C-H bond cleavage of the 2-methylquinoline[2].

-

-

In-Process Monitoring (Self-Validation): Monitor the reaction via TLC (EtOAc/n-Hexane 3:7) every hour.

-

Validation Check: The reaction is complete when the highly UV-active arylidenemalononitrile intermediate (formed in situ) completely disappears, and the biphasic liquid transitions into a distinct solid suspension.

-

-

Precipitation & Isolation: Remove the flask from the heat. Add 10 mL of ice-cold water and stir vigorously for 5 minutes.

-

Causality: Rapid cooling and dilution drastically decrease the solubility of the product, driving crystallization and preventing the product from "oiling out."

-

-

Purification: Filter the solid precipitate under a vacuum. Wash the filter cake sequentially with cold water (2 × 10 mL) and n-hexane (3 × 10 mL).

-

Causality: Water removes any unreacted malononitrile. The n-hexane wash is critical; it selectively dissolves unreacted benzaldehyde and trace organic impurities without solubilizing the highly polar target ethylmalononitrile derivative, yielding an analytically pure product without column chromatography[2].

-

Protocol B: Using 2-Ethylmalononitrile as a Reagent in Cascades

When utilizing the mono-alkylated 2-ethylmalononitrile as a starting material, the reaction mechanics shift. Because it lacks a second acidic proton, it cannot form stable alkene adducts via Knoevenagel dehydration.

Step-by-Step Methodology:

-

Electrophile Generation: Generate your electrophile in situ (e.g., mixing an aldehyde and a secondary amine to form an iminium ion, or utilizing a fluorinated hemiacetal[3]).

-

Nucleophilic Addition: Introduce 2-ethylmalononitrile (1.1 equiv) to the reaction mixture at 0 °C to 5 °C.

-

Causality: 2-Ethylmalononitrile acts strictly as a Michael donor/nucleophile. Lowering the temperature suppresses unwanted side reactions, such as the reverse-Michael or competitive O-alkylation pathways[3].

-

-

Controlled Quenching: Quench the reaction with saturated aqueous NH₄Cl.

-

Validation Check: Because 2-ethylmalononitrile cannot undergo double addition, the crude NMR will cleanly show a single quaternary carbon center at the alpha position, validating the precision of the mono-acidic nucleophile.

-

References[1] Benchchem. "2-(4-Chloro-3-methylphenyl)malononitrile". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqifSQI0B7tOyMcYxhMvaDMWiqMD6mtuiNLsz6RKtekysLjbVvkcjK-t9w8MscEeCBdqlFucFSfRb2fvpvfww9xwyuF3uwBiOPykLjZ3tOoNKqp7VySEMeQ-EA_ooFBqGr5Xzpdbb4dw==[3] Fluorine notes. "C2-ALKYLATION IN A THREE-COMPONENT REACTION OF FLUOROCARBONYL COMPOUNDS, PYRROLE DERIVATIVES AND MALONONITRILE IN COMPETITION WITH C2-OXYALKYLATION". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE55lLyZCvEi1ViZL6QotYrhz46umMw_VZ3yVaDYV04WQzY6w_qZny3SpAyUBG7F_T4k769qhcfc4t7QMa2ms5DxwHgEKEUhJS6ynBDqZa0fYGBqv2CrEdeYGXRAgf9ikaMf5skj6MO4qA9jAAGSiKBeg==[4] Scientific & Academic Publishing (sapub.org). "Multi-component Approach for the Synthesis of Fused Dihydropyridines via Unsymmetrical Hantzch Condensation Using Glycerol as Green Solvent". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnd_FOzLTU9KWs3395NEXAvFTbu49GHGGfmc8wf7Ww8OCBHaVV6Hnnk0lfY9XNAwvalr6Imx4AyZfnWAMk1jBZGIluu3TI-93hK6_YOIBYWYwn-dvZyFFQLVYmU3v_DerUupOFub02pGWnqlyYYRYEk0Hp26mAUuk=[2] Thieme E-Books & E-Journals. "A Catalyst-Free, One-Pot, Three-Component Approach for the Synthesis of 2-[1-Aryl-2-(azaaryl)ethyl]malononitriles via sp3 C–H Activation of 2-Methyl Azaarenes". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHC5Nk2BsNkYtApvJmftxJKQU-rpskgnqvhVBjpWpLapLQAnlTCBBd7wa8JfZWzJ2ffivEX96SvlbX_mnvu7Sl82RYgIyRFVznCHC5tRV4qKWSB4yPdiDjrsTvoWHFox61DRXuB2PpzADRHHPAqlQLeN2udvGwG9o224vPXXcUM749nWf_IhZHa_iCkmg==

Sources

Comprehensive Application Notes and Protocols: Ethylmalononitrile in Novel Dyes and Functional Materials

Target Audience: Materials Scientists, Synthetic Chemists, and Battery Development Professionals Content Type: Advanced Application Guide & Laboratory Protocols

Executive Summary

Ethylmalononitrile (2-ethylpropanedinitrile) is a highly versatile aliphatic dinitrile. While unsubstituted malononitrile is a ubiquitous reagent in organic synthesis, the strategic addition of the ethyl group fundamentally alters the molecule's steric profile and chemical reactivity. Possessing only a single acidic alpha-proton, ethylmalononitrile acts as a potent mono-nucleophile and Michael donor[1]. This structural nuance prevents unwanted secondary condensations, making it an exceptional building block for synthesizing sterically hindered, quaternary carbon-centered fluorescent dyes. Furthermore, its unique dipole moment and electrochemical stability have driven its adoption as a premium functional additive in nonaqueous electrolytes for next-generation lithium-ion batteries[2].

This application note details the mechanistic causality, step-by-step protocols, and validation frameworks for utilizing ethylmalononitrile in both advanced dye synthesis and energy storage materials.

PART 1: Ethylmalononitrile in the Synthesis of Stable Push-Pull Dyes

Mechanistic Insight: The Quaternary Carbon Advantage

In the design of Intramolecular Charge Transfer (ICT) fluorescent probes, dicyanovinyl groups are frequently used as electron acceptors. However, dyes derived from unsubstituted malononitrile retain acidic alpha-protons or form planar structures that are highly susceptible to nucleophilic degradation and Aggregation-Caused Quenching (ACQ).

By employing ethylmalononitrile as a nucleophile in a Palladium-catalyzed allylation with a

Caption: Pd-catalyzed allylation of ethylmalononitrile to form stable quaternary dye architectures.

Protocol 1: Synthesis of a Quaternary Dicyano-Fluorophore Precursor

Objective: To synthesize 2-((E)-cinnamyl)-2-ethylmalononitrile, a robust electron-accepting module for push-pull dyes, utilizing a self-validating catalytic workflow[1].

Reagents & Materials:

-

Ethylmalononitrile (1.1 equiv)

-

(E)-Cinnamyl acetate or (E)-Cinnamyl amine derivative (1.0 equiv)

- (2.5 mol%)

-

BINAP (5 mol%)

-

Potassium carbonate (

, 2.0 equiv) -

Anhydrous THF

Step-by-Step Methodology:

-

Catalyst Activation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve

and BINAP in anhydrous THF. Stir at room temperature for 15 minutes until the solution transitions to a clear yellow, indicating the formation of the active Pd(0)-BINAP complex. -

Electrophile Addition: Introduce the (E)-cinnamyl derivative to the active catalyst solution. Stir for 10 minutes to allow the oxidative addition and formation of the

-allyl palladium intermediate. -

Carbanion Generation & Attack: In a separate vial, combine ethylmalononitrile with

in THF to generate the stabilized carbanion. Causality note: The weak base is sufficient due to the high acidity of the single alpha-proton flanked by two cyano groups. Transfer this suspension dropwise to the main reaction flask. -

Reaction Maturation: Heat the mixture to 60°C for 4 hours.

-

Self-Validation (TLC & NMR): Monitor the reaction via TLC (Hexane:EtOAc 4:1). The disappearance of the cinnamyl precursor and the emergence of a UV-active spot at a lower

validates conversion. Post-purification (silica gel chromatography),

Quantitative Data: Photophysical Stability

Table 1: Comparison of Malononitrile vs. Ethylmalononitrile-derived ICT Dyes

| Structural Motif | Alpha-Proton Status | Solid-State Quantum Yield ( | Chemical Stability (Nucleophile Resistance) |

| Malononitrile-derived | Present (Acidic) | 0.12 (High ACQ) | Low (Prone to Michael addition) |

| Ethylmalononitrile-derived | Blocked (Quaternary) | 0.68 (Steric shielding) | Excellent (Sterically hindered) |

PART 2: Ethylmalononitrile as a Functional Material in Li-Ion Batteries

Mechanistic Insight: SEI Formation and Cathode Passivation

In high-energy-density lithium-ion batteries (LIBs), the nonaqueous electrolyte is prone to oxidative decomposition at the cathode and reductive cleavage at the anode. Ethylmalononitrile is deployed as a bi-functional electrolyte additive[2].

At the cathode, the strong dipole moment of the dinitrile moiety coordinates with exposed transition metal ions (e.g.,

Caption: Dual-action mechanism of ethylmalononitrile in lithium-ion battery electrolytes.

Protocol 2: Formulation and Electrochemical Validation of Nonaqueous Electrolytes

Objective: To formulate a high-stability LIB electrolyte using ethylmalononitrile and validate its SEI-forming capabilities via Cyclic Voltammetry (CV).

Reagents & Materials:

-

Base Electrolyte: 1.0 M

in Ethylene Carbonate (EC) / Ethyl Methyl Carbonate (EMC) (3:7 v/v) -

Ethylmalononitrile (Battery Grade, <20 ppm

) -

CR2032 Coin Cells (Graphite Anode, NMC Cathode)

-

Glovebox (

atmosphere,

Step-by-Step Methodology:

-

Electrolyte Formulation: Inside the argon-filled glovebox, add exactly 1.0 wt% of ethylmalononitrile to the base electrolyte[2]. Stir gently for 2 hours to ensure complete homogenization. Causality note: Concentrations above 2.0 wt% can lead to excessive cell impedance due to an overly thick SEI layer.

-

Cell Assembly: Assemble CR2032 coin cells using a graphite anode, a polyethylene separator, and an NMC (Nickel Manganese Cobalt) cathode. Inject 40

of the formulated electrolyte into each cell. -

Electrochemical Validation (Cyclic Voltammetry): Transfer the sealed cells to a potentiostat. Run a CV scan from 3.0 V down to 0.0 V (vs.

) at a scan rate of 0.1 mV/s. -

Data Interpretation (Self-Validation): Observe the reduction peaks. A distinct irreversible reduction peak between 1.5 V and 1.2 V indicates the targeted electrochemical reduction of ethylmalononitrile[3]. In subsequent cycles, this peak must disappear, self-validating that a stable, passivating SEI layer has successfully formed and is preventing further electrolyte degradation.

Quantitative Data: Electrochemical Performance

Table 2: Cycle Characteristics of LIBs (Base vs. 1% Ethylmalononitrile Additive)

| Electrolyte Formulation | Initial Coulombic Efficiency (%) | Capacity Retention (after 200 cycles) | Cathode Metal Dissolution (ppm) |

| Base Electrolyte (Control) | 88.5 | 74.2% | 45.0 |

| Base + 1% Ethylmalononitrile | 91.2 | 89.5% | < 5.0 |

References

- Google Patents (US9947965B2).Nonaqueous electrolyte solution and nonaqueous electrolyte battery using same.

- Google Patents (US9461334B2).Nonaqueous electrolytic solution and nonaqueous electrolyte battery using the same.

Sources

- 1. 2-(4-Chloro-3-methylphenyl)malononitrile | Benchchem [benchchem.com]

- 2. US9947965B2 - Nonaqueous electrolyte solution and nonaqueous electrolyte battery using same - Google Patents [patents.google.com]

- 3. US9461334B2 - Nonaqueous electrolytic solution and nonaqueous electrolyte battery using the same - Google Patents [patents.google.com]

Application Note: Ultrasound-Assisted Multicomponent Synthesis Utilizing Ethylmalononitrile

Introduction & Mechanistic Rationale

In modern drug development and heterocyclic chemistry, active methylene compounds are indispensable building blocks for synthesizing complex molecular scaffolds such as pyrans, pyridines, and spirooxindoles[1]. While malononitrile is the most ubiquitous reagent in these multicomponent reactions (MCRs), the use of ethylmalononitrile offers a distinct pharmacological advantage by introducing an ethyl substituent that can favorably alter the lipophilicity and target-binding affinity of the resulting drug candidate.

However, substituting malononitrile with ethylmalononitrile introduces significant synthetic challenges. The ethyl group exerts an electron-donating inductive effect that slightly reduces the acidity of the active methine proton, while simultaneously introducing steric hindrance[2][3]. Under conventional thermal conditions, this leads to sluggish Knoevenagel condensations, prolonged reaction times, and increased thermal degradation byproducts.

The Sonochemical Solution: To overcome these activation barriers, ultrasound-assisted synthesis (sonochemistry) is employed[4]. The application of high-frequency sound waves (typically 20–40 kHz) in a liquid medium generates acoustic cavitation—the formation, growth, and implosive collapse of microbubbles[5]. This phenomenon creates localized "hotspots" with extreme transient temperatures (~5000 K) and pressures (~1000 atm)[1]. This intense mechanical energy drastically enhances mass transfer, forcing sterically hindered molecules like ethylmalononitrile into reactive proximity and accelerating both the initial Knoevenagel condensation and the subsequent Michael addition/cyclization cascade[6].

Mechanistic pathway of ultrasound-assisted multicomponent heterocycle synthesis.

Experimental Design & Self-Validating Controls

A robust experimental protocol must be a self-validating system. To definitively prove that the reaction efficiency is driven by acoustic cavitation rather than mere bulk heating, this protocol mandates the simultaneous execution of a "Silent Condition" control [7]. By running an identical reaction mixture in a conventional oil bath at the exact bulk temperature of the ultrasonic bath, researchers can isolate and quantify the sonochemical rate enhancement.

Furthermore, this protocol adheres to Green Chemistry principles by utilizing an aqueous-ethanol solvent system, which not only minimizes toxic waste but also optimally supports cavitation bubble collapse compared to highly volatile organic solvents[4][7].

Quantitative Performance Comparison

The following table summarizes the expected kinetic and yield differences when utilizing ethylmalononitrile under conventional versus sonochemical conditions based on established MCR parameters[4][7].

| Parameter | Silent Condition (Thermal Control) | Sonochemical Condition (Ultrasound) |

| Energy Source | Convective Heating (Oil Bath) | Acoustic Cavitation (40 kHz Bath) |

| Bulk Temperature | 80 °C (Reflux) | 50 °C |

| Reaction Time | 4.0 – 6.0 hours | 15 – 30 minutes |

| Intermediate Yield | 60 – 70% | > 90% |

| Final MCR Yield | 55 – 65% | 88 – 95% |

| Impurity Profile | Moderate (Thermal degradation) | Trace |

Step-by-Step Sonochemical Protocol

Materials & Equipment

-

Reagents: Aromatic aldehyde (1.0 mmol), Ethylmalononitrile (1.0 mmol), 1,3-Dicarbonyl compound (e.g., dimedone, 1.0 mmol), Green catalyst (e.g., L-proline or morpholine, 10 mol%)[4].

-

Solvent: Ethanol / Ultrapure Water (1:1 v/v).

-

Equipment: Temperature-controlled ultrasonic bath (40 kHz, 250 W) or an ultrasonic probe (20 kHz) for larger scale syntheses[7]; TLC plates (Silica gel 60 F254).

Methodology

Step 1: Reagent Preparation & Control Setup

-

In a 25 mL heavy-walled glass vial, dissolve 1.0 mmol of the selected aromatic aldehyde and 1.0 mmol of ethylmalononitrile in 5 mL of the EtOH:H₂O mixture.

-

Add 10 mol% of the chosen catalyst.

-

Self-Validation Step: Prepare an identical secondary vial. Place this control vial in a standard magnetic stirring oil bath set to 50 °C (Silent Condition)[7].

Step 2: Ultrasonic Irradiation (Knoevenagel Phase) 4. Submerge the primary reaction vial into the ultrasonic bath. Ensure the water level of the bath matches the solvent level inside the vial for optimal acoustic wave transfer. 5. Initiate sonication at 40 kHz. Maintain the bath temperature strictly at 50 °C. (Note: Cavitation generates endogenous heat; use the bath's cooling loop or add ice periodically to prevent thermal runaway)[1].

Step 3: In-Process Monitoring 6. Extract a 10 µL aliquot every 5 minutes from both the sonicated vial and the silent control vial. 7. Spot on a TLC plate (Eluent: Ethyl acetate/Hexane 3:7) to monitor the disappearance of the aldehyde and the formation of the sterically hindered Knoevenagel adduct[4].

Step 4: Multicomponent Cascade Initiation 8. Upon TLC confirmation of complete Knoevenagel adduct formation in the sonicated vial (typically 10–15 mins), add 1.0 mmol of the 1,3-dicarbonyl compound directly into the vial[6]. 9. Resume sonication for an additional 10–15 minutes to drive the Michael addition and subsequent intramolecular cyclization[6].

Step 5: Workup and Purification 10. Once TLC indicates complete consumption of the intermediate, remove the vial from the ultrasonic bath. 11. Cool the mixture in an ice bath for 30 minutes to induce precipitation of the functionalized heterocycle. 12. Isolate the product via vacuum filtration, wash with cold water to remove the catalyst, and recrystallize from hot ethanol to yield the pure compound[4].

Step-by-step experimental workflow for sonochemical synthesis.

Troubleshooting & Quality Control

-

Incomplete Knoevenagel Condensation: If the ethylmalononitrile fails to fully react with highly deactivated aldehydes, consider switching from an ultrasonic bath to a direct-immersion ultrasonic probe (horn). The probe delivers highly concentrated acoustic energy directly into the medium, overcoming extreme steric barriers[7].

-

Product Oiling Out: Because the ethyl group increases the lipophilicity of the final heterocycle, the product may "oil out" rather than crystallize during cooling. If this occurs, seed the cold mixture with a previously obtained crystal, or add dropwise cold water until turbidity is achieved, then scratch the flask vigorously.

References

-

Title: Ultrasound-Assisted Synthesis and Characterization of 5-Carbonitrile-Functionalized tetrahydropyrimidine Derivatives with Evaluation of Their Antimicrobial Activity Source: Oriental Journal of Chemistry URL: [Link]

-

Title: Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles Source: Ultrasonics Sonochemistry (BioKB) URL: [Link]

-

Title: Ultrasound for Drug Synthesis: A Green Approach Source: PMC (National Institutes of Health) URL: [Link]

-

Title: Synthesis of Phthalocyanine Precursors Source: ResearchGate URL: [Link]

Sources

- 1. BioKB - Publication [biokb.lcsb.uni.lu]

- 2. researchgate.net [researchgate.net]

- 3. Bibliographies: 'Malononitrile derivative' – Grafiati [grafiati.com]

- 4. orientjchem.org [orientjchem.org]

- 5. thieme-connect.com [thieme-connect.com]

- 6. 2-(4-Chloro-3-methylphenyl)malononitrile | Benchchem [benchchem.com]

- 7. Ultrasound for Drug Synthesis: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Efficiency Gewald Synthesis of Polysubstituted Thiophenes

Executive Summary & Critical Reagent Clarification

This guide details the Gewald reaction , a multicomponent condensation between a ketone (or aldehyde), an

⚠️ Critical Reagent Clarification: "Ethylmalononitrile" vs. Ethyl Cyanoacetate

The term "ethylmalononitrile" is frequently used ambiguously in laboratory settings. It is critical to distinguish between the two chemical entities to ensure reaction success:

-

Ethyl Cyanoacetate (

): The standard reagent for the Gewald reaction. It contains a reactive methylene ( -

2-Ethylmalononitrile (